molecular formula C19H21N5O2 B2473603 3-ethyl-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 915915-28-5

3-ethyl-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2473603
CAS No.: 915915-28-5
M. Wt: 351.41
InChI Key: QGXKQIIDYRZADS-UHFFFAOYSA-N
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Description

3-ethyl-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C19H21N5O2 and its molecular weight is 351.41. The purity is usually 95%.
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Scientific Research Applications

Receptor Affinity and Molecular Docking Studies

This compound is part of a broader class of chemicals that have been synthesized and tested for their affinity towards various receptors, including serotoninergic and dopaminergic receptors. Studies have found that derivatives of this compound show potential as ligands for serotonin (5-HT1A, 5-HT6, 5-HT7) and dopamine (D2) receptors, indicating potential applications in addressing conditions like depression and anxiety. Molecular docking studies suggest that modifications at the 7-position of its imidazo[2,1-f]purine-2,4-dione nucleus could be crucial for receptor affinity and selectivity, particularly towards 5-HT1A and 5-HT7 receptors. These findings suggest avenues for developing new therapeutic agents based on this chemical structure (Zagórska et al., 2015).

Synthesis and Pharmacological Evaluation

Another line of research has focused on the synthesis and preliminary pharmacological evaluation of imidazo[2,1-f]purine-2,4-dione derivatives. These studies have identified compounds with potential anxiolytic and antidepressant activities, laying the groundwork for future research into their therapeutic applications. The research illustrates the compound's role as a foundation for developing new drugs with potential mental health benefits (Zagórska et al., 2009).

Antiviral and Antihypertensive Activity

Further studies have expanded on the utility of this compound's derivatives, exploring their antiviral and antihypertensive activities. Through the synthesis of related compounds, researchers have identified potential for developing treatments against various diseases, demonstrating the compound's versatility in drug development (Nilov et al., 1995).

Properties

IUPAC Name

2-ethyl-4,7-dimethyl-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-5-22-17(25)15-16(21(4)19(22)26)20-18-23(15)11-12(2)24(18)13(3)14-9-7-6-8-10-14/h6-11,13H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXKQIIDYRZADS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2C=C(N3C(C)C4=CC=CC=C4)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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